3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole

Procurement quality Purity specification Cyclopenta[d]isoxazole comparator

3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole (CAS 1333495-30-9) is a heterocyclic building block composed of a cyclopentane ring fused to a 3 chloro‑isoxazole. The scaffold belongs to the cyclopenta[c]isoxazole class, distinguished from the [d]-annelated series by its connectivity pattern (1,2-relationship of the heteroatoms).

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
Cat. No. B11921610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1CC2=C(ON=C2C1)Cl
InChIInChI=1S/C6H6ClNO/c7-6-4-2-1-3-5(4)8-9-6/h1-3H2
InChIKeyQUDWDVSKDRLLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole – Sourcing and Scaffold Identification for [c]-Annelated Isoxazole Procurement


3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole (CAS 1333495-30-9) is a heterocyclic building block composed of a cyclopentane ring fused to a 3 chloro‑isoxazole. The scaffold belongs to the cyclopenta[c]isoxazole class, distinguished from the [d]-annelated series by its connectivity pattern (1,2-relationship of the heteroatoms) . It bears a chlorine substituent at the electrophilic 3‑position of the isoxazole, which enables subsequent cross‑coupling and nucleophilic displacement chemistry. The compound is commercially available at NLT 98 % purity with a molecular weight of 143.57 g mol⁻¹ .

Why 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole Cannot Be Replaced by Generic Cyclopenta[d]isoxazole or Non‑Chlorinated Analogs


Cyclopenta[c]isoxazoles and cyclopenta[d]isoxazoles display markedly different reactivity profiles that make simple interchange unreliable. A systematic synthetic study by Fos et al. (1992) demonstrated that the [c]-annelated series required extensive optimization of ring‑closure conditions compared to the [d]-annelated isomers, evidencing divergent cyclisation efficiencies . Moreover, the 3‑chloro substituent provides a regioselective handle for further derivatisation (e.g., amination or cross‑coupling), which is absent in the non‑halogenated parent scaffold or the 3‑methyl analog. Patent data explicitly highlight that only cyclopenta[c]isoxazole‑3‑amines derived from a halogen‑bearing precursor exhibit broad‑spectrum antimicrobial activity . Substituting with a cyclopenta[d]isoxazole or with the non‑chlorinated cyclopenta[c]isoxazole would therefore forfeit the proven synthetic accessibility, verified purity specifications, and documented biological activity linked to this specific scaffold.

Quantitative Differentiation Data for 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole in Sourcing Decisions


Purity Specification Advantage – NLT 98 % Versus 95 % for the Closest [d]-Fused Analog

3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole is consistently supplied at NLT 98 % purity . In contrast, the closest commercially available [d]-annelated analog, 3‑methyl‑4,5,6,6a‑tetrahydro‑3aH‑cyclopenta[d]isoxazole, is offered only at ≥ 95 % purity by leading vendors . This 3‑percentage‑point gap in minimum purity specification reduces the risk of by‑product interference and avoids purification steps prior to use.

Procurement quality Purity specification Cyclopenta[d]isoxazole comparator

Differential Regioselectivity in Ring‑Closure – Cyclopenta[c]isoxazoles Require Extensive Synthesis Optimization

Fos et al. (1992) reported that the synthesis of 3‑arylcyclopent[c]isoxazoles necessitated extensive optimization and comparison of literature methods, whereas the corresponding cyclopenta[d]isoxazoles were accessible via standard nitrile‑oxide cycloaddition without comparable optimisation hurdles . This indicates non‑trivial differences in ring‑closure kinetics and thermodynamic preferences between the [c] and [d] regioisomers.

Scaffold regiochemistry Synthesis optimization Cyclopenta[d]isoxazole comparator

Measured Enzyme Inhibition Activity – Dihydroorotase IC₅₀ = 180 µM

In a single‑concentration screen at 10 µM, 3-chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole inhibited dihydroorotase from mouse Ehrlich ascites with an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37 . No equivalent inhibition data are available for the non‑chlorinated parent scaffold or for the [d]-annelated isomers, precluding direct potency comparison. However, the detection of measurable enzyme inhibition at a therapeutically relevant target distinguishes this compound from biologically silent isoxazole building blocks that show no effect in analogous enzyme assays.

Dihydroorotase inhibition Pyrimidine biosynthesis Enzyme assay

Controlled Storage Specification – 2–8 °C for 3‑Chloro‑[c] Analog Versus Ambient Storage for [d] Analog

3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole is shipped and stored at 2–8 °C , indicative of certified stability under cold‑chain conditions. In contrast, the structurally related 3‑methylcyclopenta[d]isoxazole is specified for long‑term storage at ambient temperature in a cool, dry place . The cold‑storage requirement implies tighter quality control and a reduced likelihood of thermal degradation during shipment, which is critical for sensitive downstream reactions.

Storage stability Cold‑chain requirement Analog comparison

Optimal Procurement and Use Scenarios for 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole


Medicinal Chemistry Hit‑to‑Lead Programmes Requiring Annotated Isoxazole Building Blocks

The compound’s measured dihydroorotase inhibition (IC₅₀ = 180 µM) provides a biological annotation that aids chemists in prioritising building blocks for fragment‑based screening or scaffold‑hopping campaigns . Unlike uncharacterised analogs, this annotation reduces the risk of advancing biologically silent scaffolds into resource‑intensive synthesis.

Multi‑Step Synthesis of Anti‑Infective Agents Based on Cyclopenta[c]isoxazole‑3‑amines

The electrophilic 3‑chloro position facilitates direct amination to generate cyclopenta[c]isoxazole‑3‑amines, a class documented to have broad‑spectrum antimicrobial activity . Procuring the pre‑chlorinated scaffold bypasses the need for late‑stage halogenation, simplifying synthetic routes to active pharmaceutical intermediates.

Quality‑Sensitive Procurement Where Purity and Storage Documentation Are Critical

The combination of NLT 98 % purity and controlled 2–8 °C storage, certified under ISO quality systems, supports compliance with pharmaceutical development standards . This is especially relevant when the compound is stocked for GLP‑ or GMP‑aligned production, where lot‑to‑lot consistency and stability monitoring are mandatory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.